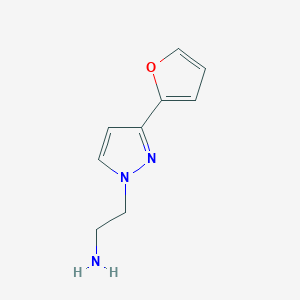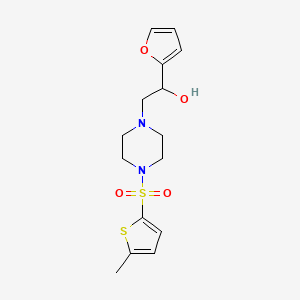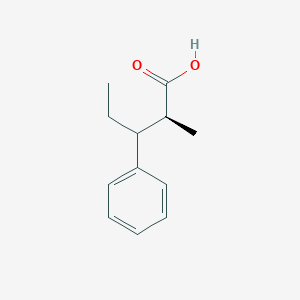
2-(3-(2-Furyl)pyrazolyl)ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, the synthesis of 1-(3-furyl)ethylamine and [1-(3-furyl)ethyl]-N-methylamine involved converting 3-furylcarbaldehyde sequentially to 3-cyanofuran and then 3-acetylfuran. The reduction of the oxime or methylimine of 3-acetylfuran led to the corresponding 3-substituted furylethylamines .Molecular Structure Analysis
Pyrazolines, which are part of the compound’s structure, are five-membered N-containing heterocyclic compounds. They exist in three tautomeric forms known as Δ1-pyrazoline, Δ2-pyrazoline, and Δ3-pyrazolines .Chemical Reactions Analysis
The compound, being an amine, can act as a nucleophile and participate in various reactions. For example, it can react with alkyl halides in nucleophilic substitution reactions . Also, furan derivatives have been used in the synthesis of a wide range of compounds via furan platform chemicals (FPCs) directly available from biomass .Direcciones Futuras
The synthesis of furylethylamines and similar compounds has potential for further exploration. The use of biomass to produce furan platform chemicals (FPCs) is a promising area of research, with potential applications in the synthesis of a wide range of compounds . Additionally, the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity is a potential future direction .
Propiedades
IUPAC Name |
2-[3-(furan-2-yl)pyrazol-1-yl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c10-4-6-12-5-3-8(11-12)9-2-1-7-13-9/h1-3,5,7H,4,6,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPADKWPVBGPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C=C2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide](/img/structure/B2423043.png)

![6-ethyl-2-[(2-methylbenzyl)sulfanyl]-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2423046.png)

![4-{[5-(4-Fluorophenyl)-4-oxo-3-hydrothiopheno[2,3-d]pyrimidin-3-yl]methyl}benz oic acid](/img/structure/B2423049.png)
![4-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2423052.png)
![tert-Butyl 4-fluoro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B2423053.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide](/img/structure/B2423054.png)
![2-(trifluoromethyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2423055.png)
![4-(N,N-diallylsulfamoyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2423057.png)
![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2423058.png)
![5-chloro-4-({[(4-fluorobenzoyl)oxy]imino}methyl)-1,3-dimethyl-1H-pyrazole](/img/structure/B2423059.png)
![5-Chloro-2-[1-(2-ethoxyethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2423063.png)